molecular formula C6H6ClNO B042359 2-Chloro-5-aminophenol CAS No. 6358-06-1

2-Chloro-5-aminophenol

Cat. No. B042359
CAS RN: 6358-06-1
M. Wt: 143.57 g/mol
InChI Key: JSCNCRWPXOTDDZ-UHFFFAOYSA-N
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Patent
US04741997

Procedure details

A suspension (about 600 ml) containing 100 g of reduced iron, 5 g of ammonium chloride, 500 ml of isopropyl alcohol, and 100 ml of water was refluxed with vigorous stirring. To this suspension was added 100 g of 2-chloro-5-nitrophenol in portions. After completion of the addition, the mixture was heated for an additional 1 hour. This suspension was filtered when hot with the aid of Celite and the filtrate was washed with about 500 ml of hot isopropyl alcohol and then concentrated to about one-fifth its original volume under reduced pressure. To the concentrate was added 1 l of ice water and the resulting crystalline precipitate was collected by filtration and washed with water.
[Compound]
Name
suspension
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].C(O)(C)C.[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=1[OH:17]>O>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([Cl:7])=[C:9]([OH:17])[CH:10]=1 |f:0.1|

Inputs

Step One
Name
suspension
Quantity
600 mL
Type
reactant
Smiles
Name
reduced iron
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed with vigorous stirring
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for an additional 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
This suspension was filtered when hot with the aid of Celite
WASH
Type
WASH
Details
the filtrate was washed with about 500 ml of hot isopropyl alcohol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about one-fifth its original volume under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrate was added 1 l of ice water
FILTRATION
Type
FILTRATION
Details
the resulting crystalline precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
NC=1C=CC(=C(C1)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.